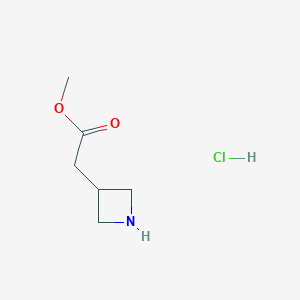
Methyl 2-(azetidin-3-yl)acetate hydrochloride
説明
“Methyl 2-(azetidin-3-yl)acetate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is also known by its IUPAC name, methyl 2-(azetidin-3-yl)acetate;hydrochloride .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been described in various studies . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: COC(=O)CC1CNC1.Cl . This indicates that the compound contains a methyl ester group (COC=O), an azetidine ring (CC1CNC1), and a hydrochloride group (Cl) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 165.62 . The compound’s InChI Key is ORUKJBPQKUAJQM-UHFFFAOYSA-N .科学的研究の応用
Synthesis and Antibacterial Activity
The synthesis of novel 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines derivatives, including those related to methyl 2-(azetidin-3-yl)acetate hydrochloride, has shown significant in vitro growth inhibitory activity against microbes like E.coli, S.aureus, and Salmonella typhi. These compounds' structures have been established based on elemental analysis and spectral data, indicating their potential as antibacterial agents (Desai, Dave, Shah, & Vyas, 2001).
Antimicrobial Screening
Another study focused on the synthesis of novel 2-azetidinones derived from pyrazin dicarboxylic acid, which have shown excellent antibacterial and antifungal activities. The structural assignments of these compounds were estimated from their spectroscopic analysis, such as IR, 1H NMR, 13C NMR, and elemental analysis, highlighting the versatility of azetidinone derivatives in combating microbial infections (Ayyash & Habeeb, 2019).
Pharmacological Evaluation
Compounds containing the azetidinone moiety have been evaluated for their pharmacological properties, including antibacterial and antifungal activities. Notably, a series of nitrogen and sulfur-containing heterocyclic compounds were synthesized and screened, revealing their potential in developing new therapeutic agents (Mistry & Desai, 2006).
Synthesis of Heterocyclic Amino Acid Derivatives
A study described a simple and efficient synthetic route for new heterocyclic amino acid derivatives containing azetidine and oxetane rings. This approach involves aza-Michael addition with NH-heterocycles, demonstrating the compound's utility in synthesizing novel amino acid derivatives with potential applications in medicinal chemistry and drug design (Gudelis et al., 2023).
Safety and Hazards
The safety information for “Methyl 2-(azetidin-3-yl)acetate hydrochloride” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
methyl 2-(azetidin-3-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)2-5-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUKJBPQKUAJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



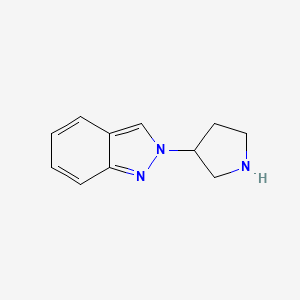

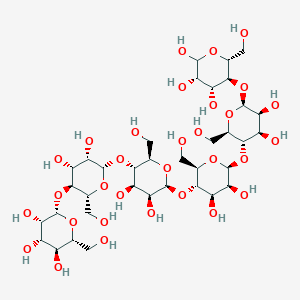

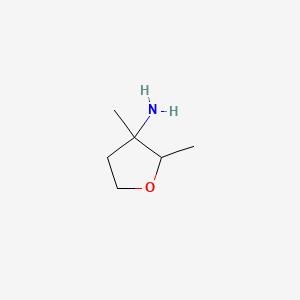

![tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate](/img/structure/B1377495.png)
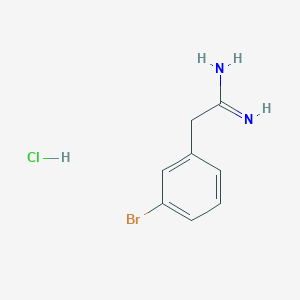
![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)

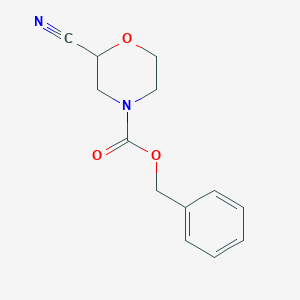
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1377501.png)
![1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1377503.png)
![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1377505.png)